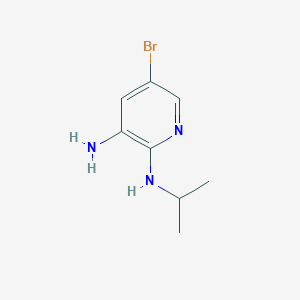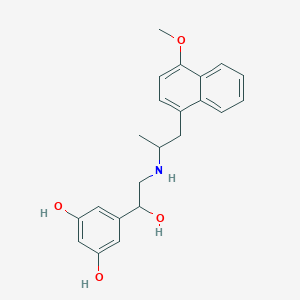
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol is a complex organic compound with significant potential in various scientific fields. This compound features a benzene ring substituted with hydroxy and amino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the hydroxy and amino groups through controlled reactions. Common reagents used include methoxybenzene, naphthalene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formoterol: A related compound with similar structural features.
Terbutaline: Another compound with comparable functional groups.
Uniqueness
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-[1-hydroxy-2-[1-(4-methoxynaphthalen-1-yl)propan-2-ylamino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H25NO4/c1-14(23-13-21(26)16-10-17(24)12-18(25)11-16)9-15-7-8-22(27-2)20-6-4-3-5-19(15)20/h3-8,10-12,14,21,23-26H,9,13H2,1-2H3 |
Clé InChI |
MLQLUFQBFMFXJO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C2=CC=CC=C12)OC)NCC(C3=CC(=CC(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





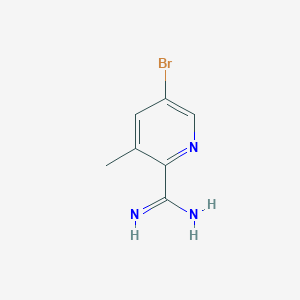
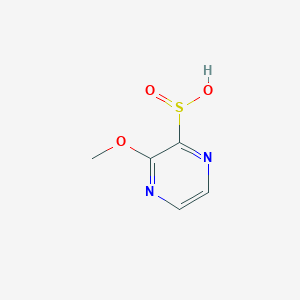
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)

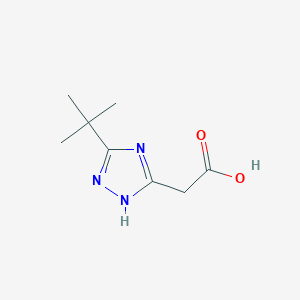
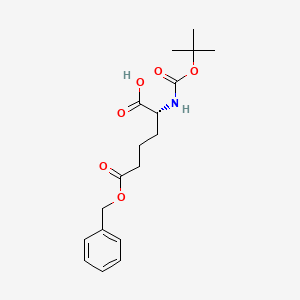
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)

